N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxepine ring system, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the 2,5-dimethylphenyl and 8-methyl substituents further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions One common method includes the formation of the benzoxepine ring through a cyclization reaction This can be achieved by reacting a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate amine under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of the desired product. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxepine ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide can be compared with other similar compounds, such as:
N-(2,5-dimethylphenyl)thioureido acid derivatives: These compounds share the 2,5-dimethylphenyl group but differ in their core structure and functional groups.
Benzoxepine derivatives: Compounds with similar benzoxepine ring systems but different substituents, which can influence their chemical properties and reactivity.
Carboxamide derivatives: Compounds with carboxamide functional groups but different aromatic or heterocyclic cores.
The uniqueness of this compound lies in its specific combination of substituents and ring system, which imparts distinct chemical and biological properties.
Biological Activity
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of this compound is C18H19N1O2, with a molecular weight of approximately 281.35 g/mol. The synthesis typically involves several steps:
- Formation of Intermediate : The synthesis begins with the preparation of 2,5-dimethylbenzaldehyde and 8-methyl-1-benzoxepine.
- Condensation Reaction : The aldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate.
- Cyclization : This intermediate is subjected to cyclization under acidic or basic conditions to form the benzoxepine ring.
- Carboxamide Formation : Finally, the benzoxepine intermediate is reacted with a carboxylic acid derivative to yield the final compound.
The biological activity of this compound is attributed to its interaction with various molecular targets, including receptors and enzymes. The specific pathways modulated by this compound can lead to diverse pharmacological effects, such as anti-inflammatory and neuroprotective actions.
Pharmacological Studies
Recent studies have highlighted the following biological activities:
- Antioxidant Properties : Research indicates that benzoxepines exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential therapeutic applications in conditions like arthritis and inflammatory bowel disease.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds within the benzoxepine class:
- Neuroprotective Effects : A study demonstrated that derivatives of benzoxepines could protect neuronal cells from apoptosis induced by oxidative stress. This suggests that this compound may have similar protective properties against neurodegenerative diseases.
- Anti-cancer Activity : Another study explored the cytotoxic effects of related benzoxepines on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells.
- Cardiovascular Effects : Preliminary research indicates that benzoxepines may influence cardiovascular health by modulating blood pressure and improving endothelial function.
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds in its class, the following table summarizes key features:
Compound Name | Biological Activity | Notable Features |
---|---|---|
This compound | Antioxidant, Anti-inflammatory | Benzene ring fused to oxepine structure |
Simufilam (PTI-125) | Targets filamin for Alzheimer's | Under investigation for neurodegenerative diseases |
N-(4-bromophenyl)-8-methyl-1-benzoxepine-4-carboxamide | Enhanced biological activity due to bromination | Potential applications in cancer therapy |
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-8-methyl-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-13-4-6-15(3)18(10-13)21-20(22)17-8-9-23-19-11-14(2)5-7-16(19)12-17/h4-12H,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWBWBGOSJWBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=C(C=C3)C)OC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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